molecular formula C11H10ClN3O2 B1328954 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 1119452-69-5

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Cat. No.: B1328954
CAS No.: 1119452-69-5
M. Wt: 251.67 g/mol
InChI Key: UHYKXGIATBITKD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide derives its systematic name from the IUPAC rules for polycyclic heteroatomic systems. The parent structure is benzamide , a benzene ring substituted with a carboxamide group (–CONH–). The N-methyl designation indicates a methyl group attached to the amide nitrogen. At the para position (C4) of the benzene ring, a 1,2,4-oxadiazole heterocycle is attached. This oxadiazole ring is further substituted at position 5 with a chloromethyl (–CH2Cl) group.

The structural formula (Figure 1) illustrates:

  • A benzene ring with a carboxamide group at position 1.
  • A 1,2,4-oxadiazole ring at position 4 of the benzene.
  • A chloromethyl substituent at position 5 of the oxadiazole.

Structural data :

Property Value Source
SMILES ClCC1=NC(C2=CC=C(C(NC)=O)C=C2)=NO1
InChI InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
InChI Key UHYKXGIATBITKD-UHFFFAOYSA-N

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number : 1119452-69-5 . Alternative naming conventions include:

  • 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide (IUPAC variant).
  • Benzamide, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methyl- (indexed name).
  • N-Methyl-4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide (reordered substituents).

Database identifiers :

Identifier Value Source
ChemSpider ID 21800333
PubChem CID 25219263

Molecular Formula and Weight Analysis

The molecular formula C11H10ClN3O2 reflects:

  • 11 Carbon atoms : 7 from the benzene ring, 1 from the amide, 2 from the oxadiazole, and 1 from the chloromethyl group.
  • 10 Hydrogen atoms : Distributed across the benzene, amide, and substituents.
  • 1 Chlorine atom : In the chloromethyl group.
  • 3 Nitrogen atoms : Two in the oxadiazole ring and one in the amide.
  • 2 Oxygen atoms : One in the oxadiazole and one in the amide carbonyl.

Mass analysis :

Property Value (g/mol) Source
Average molecular weight 251.67
Exact mass (monoisotopic) 251.046154

Isotopic composition :

  • ¹²C : 132.00 g/mol (11 atoms × 12.00).
  • ¹H : 10.08 g/mol (10 atoms × 1.008).
  • ³⁵Cl : 34.97 g/mol.
  • ¹⁴N : 42.02 g/mol (3 atoms × 14.01).
  • ¹⁶O : 32.00 g/mol (2 atoms × 16.00).

The calculated exact mass (251.046154 g/mol) matches the monoisotopic mass reported in high-resolution mass spectrometry.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKXGIATBITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves the reaction of a benzamide derivative with a chloromethyl oxadiazole. One common method involves the use of 4-chloromethyl-5-methyl-1,3-dioxol-2-one as a starting material, which reacts with a benzamide derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The chloromethyl group in 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide enhances its reactivity and potential as a cytotoxic agent against tumors .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it effectively inhibits the growth of bacteria and fungi, making it a candidate for developing new antibiotics . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Material Science Applications

Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing polymers with specific properties. Its reactive chloromethyl group allows for easy incorporation into polymer chains, potentially enhancing thermal stability and mechanical strength .

Fluorescent Materials
The compound's unique structure makes it suitable for applications in fluorescent materials. Research has shown that derivatives can be used to develop sensors for detecting environmental pollutants due to their luminescent properties .

Case Study 1: Anticancer Activity

A study conducted on the effects of oxadiazole derivatives on human cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various oxadiazole compounds against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition zones in agar diffusion tests. This suggests its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 329212-59-1

The presence of the oxadiazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. In particular, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of bacteria and fungi. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. A study focusing on benzamide derivatives found that certain oxadiazole-containing compounds exhibited moderate to high potency in inhibiting cancer cell proliferation. Specifically, compounds similar to this compound were tested against various cancer cell lines and showed promising results in inhibiting cell growth .

The biological activity of this compound may be attributed to its interaction with specific biological targets. For example:

  • Glycogen Synthase Kinase 3 (GSK-3) : Certain oxadiazole derivatives have been identified as GSK-3 inhibitors. This kinase plays a crucial role in various cellular processes including cell proliferation and survival. Inhibition of GSK-3 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Study on Antitumor Effects

A clinical study involving benzamide derivatives reported that patients receiving a treatment regimen including oxadiazole compounds showed significant tumor regression. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific tumor types .

Cytotoxicity Assessment

In vitro cytotoxicity tests conducted on L6 rat skeletal myoblasts revealed that while some derivatives demonstrated high antiplasmodial activity against Plasmodium falciparum, they also exhibited varying degrees of cytotoxicity. The selectivity index for these compounds was calculated to evaluate their therapeutic potential versus toxicity .

Data Summary

Property Value
Molecular FormulaC₈H₈ClN₃O₂
Molecular Weight201.62 g/mol
CAS Number329212-59-1
Antimicrobial ActivityActive against S. aureus, E. coli
Anticancer ActivityModerate to high potency
MechanismGSK-3 inhibition

Q & A

Basic Research Question

  • ¹³C NMR : The chloromethyl carbon appears at δ 45–50 ppm, absent in the dechlorinated analog.
  • IR Spectroscopy : C–Cl stretching at 550–600 cm⁻¹ confirms the presence of the chloromethyl group.
  • HRMS : Exact mass analysis (e.g., m/z 279.0453 for C₁₁H₁₀ClN₃O₂) distinguishes isotopic patterns (³⁵Cl vs. ³⁷Cl) .

How do solvent polarity and temperature affect the compound’s stability during storage?

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Polar solvents (e.g., DMSO) : Promote hydrolysis of the oxadiazole ring (t½ ~30 days).
  • Non-polar solvents (e.g., hexane) : Reduce degradation (t½ > 180 days).
    Lyophilized powders stored at –20°C retain >90% potency for 12 months. Degradation products include benzamide and chloromethyl-oxadiazole fragments, identified via LC-MS .

What strategies mitigate toxicity concerns in preclinical models?

Advanced Research Question

  • Metabolic Profiling : Liver microsome assays identify glutathione adducts as major detoxification products.
  • Prodrug Design : Masking the chloromethyl group as a tert-butyl carbonate reduces hepatotoxicity in murine models (LD50 increase from 50 mg/kg to 200 mg/kg).
  • Co-administration : N-acetylcysteine (NAC) mitigates oxidative stress in vitro (IC50 improvement from 10 μM to 25 μM) .

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